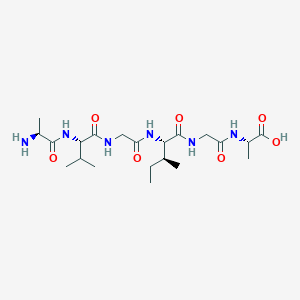
5-Bromo-6-azauracil
Übersicht
Beschreibung
5-Bromo-6-azauracil is an organic compound with the chemical formula C3H2BrN3O2. It is a white crystalline solid with good solubility in organic solvents such as ethanol and dichloromethane, but low solubility in water . This compound is an important chemical intermediate used in the synthesis of various drugs, pesticides, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-azauracil has several scientific research applications:
Wirkmechanismus
Target of Action
5-Bromo-6-azauracil is a brominated derivative of uracil that acts as an antimetabolite or base analog . It substitutes for thymine in DNA, which is its primary target . The role of thymine is crucial in DNA as it pairs with adenine during DNA replication.
Mode of Action
This compound can induce DNA mutation in the same way as 2-aminopurine . It exists in three tautomeric forms that have different base pairing properties . The keto form is complementary to adenine, so it can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, the enol and ion forms are complementary to guanine . This means that this compound can be present in DNA either opposite adenine or guanine .
Biochemical Pathways
The three forms of this compound frequently interchange, so base-pairing properties can become altered at any time . The result of this is that during a subsequent round of replication, a different base is aligned opposite the this compound residue . Further rounds of replication ‘fix’ the change by incorporating a normal nitrogen base into the complementary strand .
Pharmacokinetics
The reactive nature of this compound enables it to undergo nucleophilic substitutions with amines, which are present in the cell wall and other biomolecules .
Result of Action
This compound induces a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles, depending on whether this compound is within the DNA molecule or is an incoming base when it is enolized or ionized .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been used to treat wastewater , suggesting that it may retain its activity in various environmental conditions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Bromo-6-azauracil interacts with various enzymes, proteins, and other biomolecules. It has a molecular weight of 191.971, a density of 2.3±0.1 g/cm3, and a boiling point of 451.8±48.0 °C at 760 mmHg . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The most marked effect of this compound on yeast cells is to cause cell lysis . The inhibition of the lytic process is delayed and this delay coincides in time with the capacity of preformed pyrimidines to reverse the effect of this compound .
Molecular Mechanism
This compound acts as an antimetabolite or base analog, substituting for thymine in DNA, and can induce DNA mutation in the same way as 2-aminopurine . It can be incorporated into DNA by aligning opposite adenine residues during DNA replication .
Temporal Effects in Laboratory Settings
It is known that the inhibition of the lytic process caused by this compound is delayed .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
5-Bromo-6-azauracil can be synthesized by introducing nitrogen heterocycles and bromine groups on uracil molecules. The specific preparation method involves multi-stage reactions that require certain chemical technology and equipment . One common method includes the bromination of 6-azauracil under controlled conditions to achieve the desired product .
Analyse Chemischer Reaktionen
5-Bromo-6-azauracil undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitutions with amines, leading to the formation of amide bonds.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are less documented, the presence of bromine and nitrogen heterocycles suggests potential reactivity under appropriate conditions.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as aromatic amines.
Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-azauracil can be compared with other similar compounds, such as:
5-Bromouracil: A brominated derivative of uracil that acts as an antimetabolite or base analog, substituting for thymine in DNA.
6-Azauracil: A competitive antagonist of uracil and uridine, used in microbial studies.
5-Fluorouracil: Another derivative of uracil used as an antimetabolite in cancer treatment.
The uniqueness of this compound lies in its specific bromination and nitrogen heterocycle structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-bromo-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFEWXYAOATFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197835 | |
| Record name | 5-Bromo-6-azauracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-05-2 | |
| Record name | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-azauracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-6-azauracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological effects of 5-bromo-6-azauracil?
A1: this compound exhibits various biological activities, primarily stemming from its antimetabolite properties. Research indicates it acts as an antiviral, anticarcinogenic, and cell growth inhibitor []. This compound also displays potential as an antibacterial agent [].
Q2: How does this compound exert its antimetabolite effect?
A2: While the precise mechanism remains under investigation, research suggests this compound interferes with nucleic acid synthesis. This disruption stems from its structural similarity to natural pyrimidines, leading to its incorporation into nucleic acids and subsequent dysfunction [].
Q3: What structural modifications of this compound have been explored and what is their impact on biological activity?
A3: Scientists have synthesized various 5-substituted-6-azauracil derivatives, particularly exploring substitutions at the 5-position with aromatic amines, phenols, and alkyl amino groups [, ]. These modifications aim to enhance its properties as a ligand in copper (II) complexes, potentially leading to improved antiviral activity []. Additionally, researchers have investigated this compound nucleosides, particularly with 2-acetamido-2-deoxy-D-glucose, for potential antiviral and antimutagenic activities [].
Q4: Are there any known instances of resistance developing to this compound?
A4: While specific resistance mechanisms for this compound are not extensively discussed in the provided research, it's important to acknowledge that resistance development is a possibility with any compound exhibiting antimetabolite activity. Further research is needed to explore potential resistance mechanisms and cross-resistance with other related compounds.
Q5: Has this compound been used in any clinical trials, and if so, what were the outcomes?
A5: The provided research does not mention any completed or ongoing clinical trials involving this compound. Further research and development, including preclinical studies and potential clinical trials, are necessary to determine its efficacy and safety in humans.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is C4H2BrN3O2. Its molecular weight is 217.99 g/mol.
Q7: What analytical techniques are typically employed to characterize and quantify this compound?
A7: Common analytical techniques for characterizing this compound and its derivatives include nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) [, ]. These methods provide valuable information about the compound's structure, purity, and presence in various matrices.
Q8: Have there been studies on the stability of this compound under various conditions?
A8: While the provided research doesn't offer detailed stability data, one study investigated the stability of tritium-labeled 6-azauracil and 6-azauridine at 100°C in aqueous solution []. This information suggests a certain degree of stability under these specific conditions, but further investigation is needed to evaluate its stability profile under different storage conditions, pH levels, and in various formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
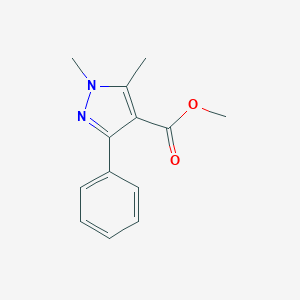
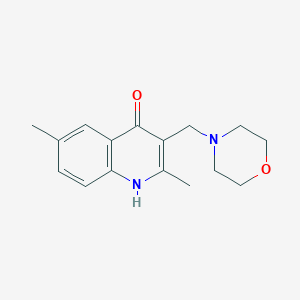
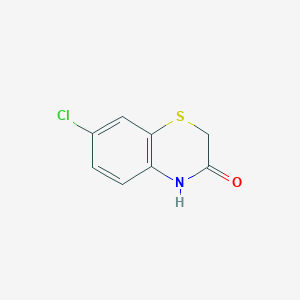
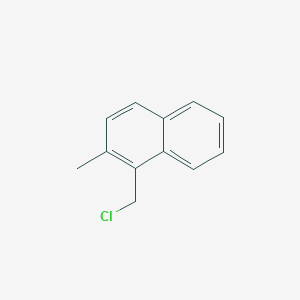
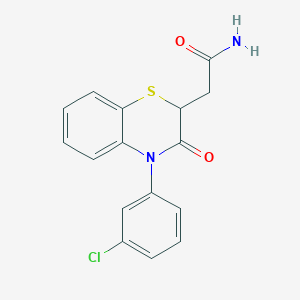
![2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B188771.png)
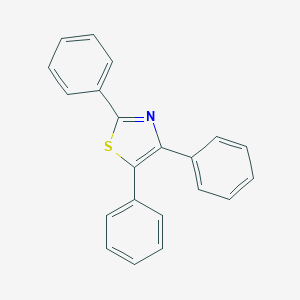

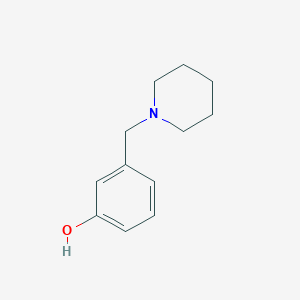
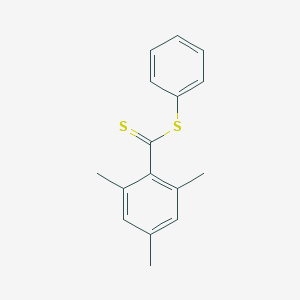
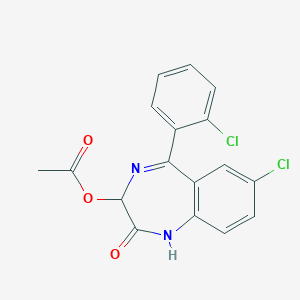
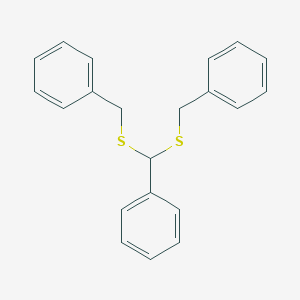
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
